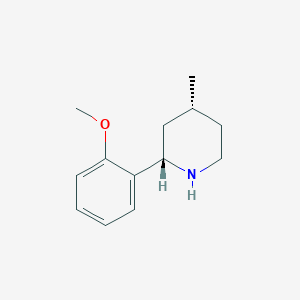
(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine: is a chiral piperidine derivative. Piperidines are a class of heterocyclic organic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 4-methylpiperidine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Industrial production often employs automated systems for precise control of reaction parameters and efficient purification methods.
化学反应分析
Types of Reactions:
Oxidation: (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the methoxyphenyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines, alcohols.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
科学研究应用
Chemistry:
Intermediate in Synthesis: (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including its effects on neurotransmitter receptors and ion channels.
Drug Development: It serves as a precursor in the development of new drugs targeting central nervous system disorders, pain management, and other therapeutic areas.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and fine chemicals.
Agrochemicals: It may be utilized in the synthesis of agrochemical products such as pesticides and herbicides.
作用机制
The mechanism of action of (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
- (2S,4R)-2-(2-Hydroxyphenyl)-4-methylpiperidine
- (2S,4R)-2-(2-Ethoxyphenyl)-4-methylpiperidine
- (2S,4R)-2-(2-Chlorophenyl)-4-methylpiperidine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (methoxy, hydroxy, ethoxy, chloro).
- Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can significantly impact the compound’s pharmacological profile, including its potency, selectivity, and therapeutic potential.
Uniqueness: (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in drug development and chemical synthesis.
属性
IUPAC Name |
(2S,4R)-2-(2-methoxyphenyl)-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQZELJMWJQNDG-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide](/img/structure/B2469775.png)
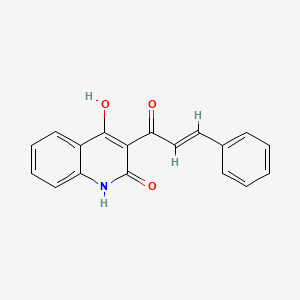
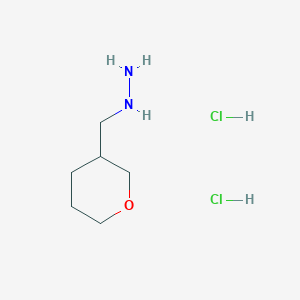
![2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2469780.png)
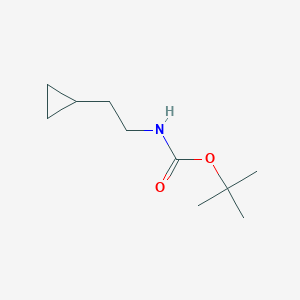
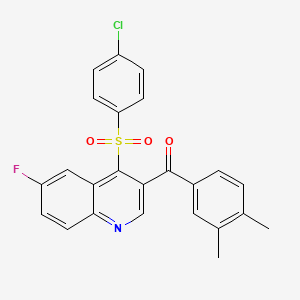
![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)
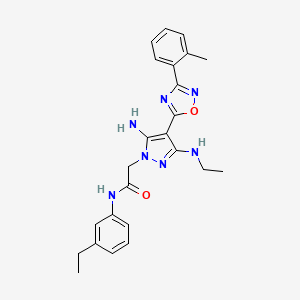
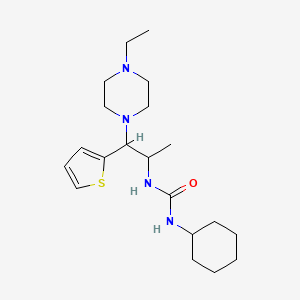
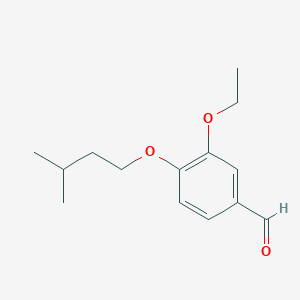
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)
